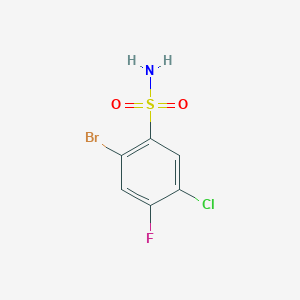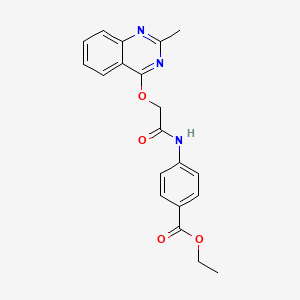
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate . Another method involves refluxing a solution of ethyl 4-(2-cyanoacetamido) benzoate with thioglycolic acid in pyridine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using IR, 1 H NMR, 13 C NMR, and mass spectroscopy . The structural features of the synthesized scaffolds were characterized using these techniques .Chemical Reactions Analysis
The synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize these targets .科学的研究の応用
Antibacterial Applications
This compound has been used in the synthesis of derivatives that have shown promising antibacterial activities against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) . This makes it a potential candidate for the development of new antimicrobial agents .
Drug Discovery
Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate is used in scientific research, particularly in the field of drug discovery. Its unique structure can be used as a building block in the synthesis of various drug candidates.
Organic Synthesis
This compound is a versatile material that finds applications in various fields, including organic synthesis. It can be used as a precursor or intermediate in the synthesis of a wide range of organic compounds.
Synthesis of Diverse Scaffolds
The compound has been used as a synthetic intermediate for the synthesis of diverse scaffolds such as triazine, pyridone, thiazolidinone, thiazole, and thiophene . These scaffolds are important in medicinal chemistry due to their wide range of biological activities .
DNA Binding Studies
The compound and its derivatives have been used in DNA/methyl–green colorimetric assay of the DNA-binding compounds . This suggests potential applications in the study of DNA-protein interactions .
Molecular Docking Studies
Theoretical studies of the newly synthesized compounds based on molecular docking have been conducted . This makes it a valuable tool in the field of computational drug design .
Organogelator Synthesis
A similar compound, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been synthesized and characterized as a potential organogelator for removing oil spills . Although not exactly the same, the structural similarity suggests that Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate could also have potential applications in this area .
QSAR Study
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on the newly synthesized compounds . This suggests potential applications in the prediction of the biological activity of untested compounds .
Safety and Hazards
The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
特性
IUPAC Name |
ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINTWHKIYYTVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

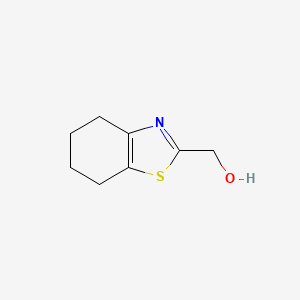


![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
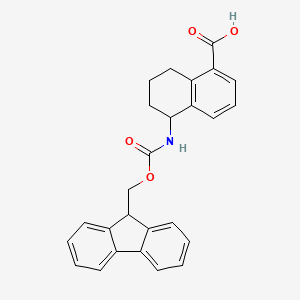

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)
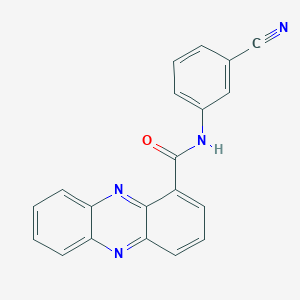
![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)

